3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-chloropyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-chloropyridin-2-yl)propanamide is a synthetic organic compound. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone ring, a chlorophenyl group, and a chloropyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-chloropyridin-2-yl)propanamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with 5-chloropyridine-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions could target the carbonyl groups in the compound.
Substitution: The chlorophenyl and chloropyridinyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinones have been studied for their ability to modulate various biological targets, making them promising candidates for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-chloropyridin-2-yl)propanamide would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with molecular targets such as enzymes or receptors. The compound could modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broad class with diverse biological activities.
Chloropyridines: Compounds containing a chloropyridinyl group, often used in pharmaceuticals.
Uniqueness
The uniqueness of 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-chloropyridin-2-yl)propanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H13Cl2N3O2S2 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-chloropyridin-2-yl)propanamide |
InChI |
InChI=1S/C18H13Cl2N3O2S2/c19-12-3-1-11(2-4-12)9-14-17(25)23(18(26)27-14)8-7-16(24)22-15-6-5-13(20)10-21-15/h1-6,9-10H,7-8H2,(H,21,22,24)/b14-9- |
InChI Key |
CPECJFRGQSXSAU-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.